

Statistical analysis of 1H-Indole-6-sulfonamide bioactivity data

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Compound of Interest

Compound Name: 1H-Indole-6-sulfonamide

Cat. No.: B114410

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A Comparative Analysis of 1H-Indole-6-sulfonamide Bioactivity

The **1H-Indole-6-sulfonamide** scaffold is a privileged structure in medicinal chemistry, forming the basis for the development of various therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative statistical analysis of the bioactivity data for **1H-Indole-6-sulfonamide** and its analogs, supported by experimental protocols and pathway visualizations.

Quantitative Bioactivity Data

The bioactivity of **1H-Indole-6-sulfonamide** derivatives has been extensively studied against various biological targets. The following tables summarize the inhibitory concentrations (IC₅₀) and inhibition constants (K_i) of selected compounds against different cancer cell lines and enzymes.

Table 1: Cytotoxicity of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs in Pancreatic Cancer Cell Lines^[1]

Compound ID	Pancreatic Cancer Cell Line	IC50 (μM) (2-h exposure)
Analog 1	PANC-1	< 5
Analog 2	MIA PaCa-2	< 5
Analog 3	AsPC-1	< 5
Analog 4	BxPC-3	> 50
Analog 5	Capan-1	< 5
Analog 6	HPAF-II	< 5
Analog 7	SU.86.86	< 5

Table 2: Bioactivity of Various Indole-Sulfonamide Derivatives against Different Targets

Derivative Class	Target	Bioactivity Metric	Value Range	Reference
Bisindoles (hydroxyl-containing)	HepG2 (Liver Cancer)	IC50	7.37–26.00 μ M	[2]
Bisindoles and Trisindoles	Plasmodium falciparum (K1 strain)	IC50	2.79–8.17 μ M	[2]
N-(1H-indazol-6-yl)benzenesulfonamide	PLK4 (Polo-like kinase 4)	IC50	0.1 nM - 977.6 nM	[3][4]
Indole derivatives with sulfonamide	Tubulin Assembly	IC50	1.82 μ M	[5]
1-Acylated indoline-5-sulfonamides	Carbonic Anhydrase IX	Ki	up to 132.8 nM	[6]
1-Acylated indoline-5-sulfonamides	Carbonic Anhydrase XII	Ki	up to 41.3 nM	[6]

Experimental Protocols

The bioactivity data presented above were obtained through standardized experimental procedures. Below are detailed methodologies for key assays.

1. Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Culture: Human cancer cell lines (e.g., PANC-1, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

- Assay Procedure:
 - Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
 - The following day, the cells are treated with various concentrations of the test compounds (e.g., **1H-Indole-6-sulfonamide** derivatives) and incubated for a specified period (e.g., 48 hours).
 - After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
 - The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
 - The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

2. In Vitro Kinase Inhibition Assay (e.g., PLK4)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

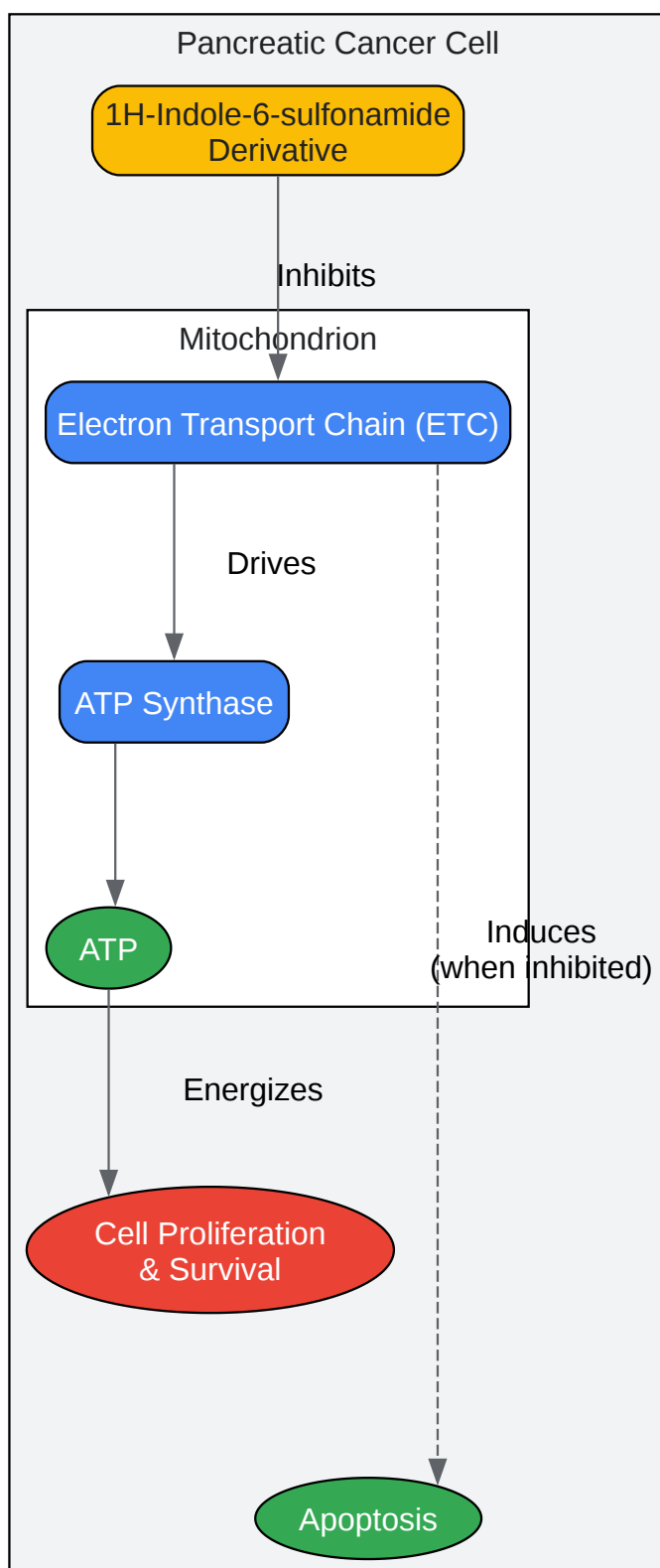
- Reagents: Recombinant human PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP are required.
- Assay Procedure:
 - The kinase reaction is typically performed in a 96- or 384-well plate.
 - The test compound, at various concentrations, is pre-incubated with the PLK4 enzyme in a reaction buffer.

- The kinase reaction is initiated by adding the substrate and ATP.
- The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ -³³P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Pathways and Workflows

Inhibition of Mitochondrial ATP Production in Cancer Cells

Several N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have been identified as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[1] This is a critical pathway for cancer cell survival and proliferation. The diagram below illustrates the general mechanism of action.

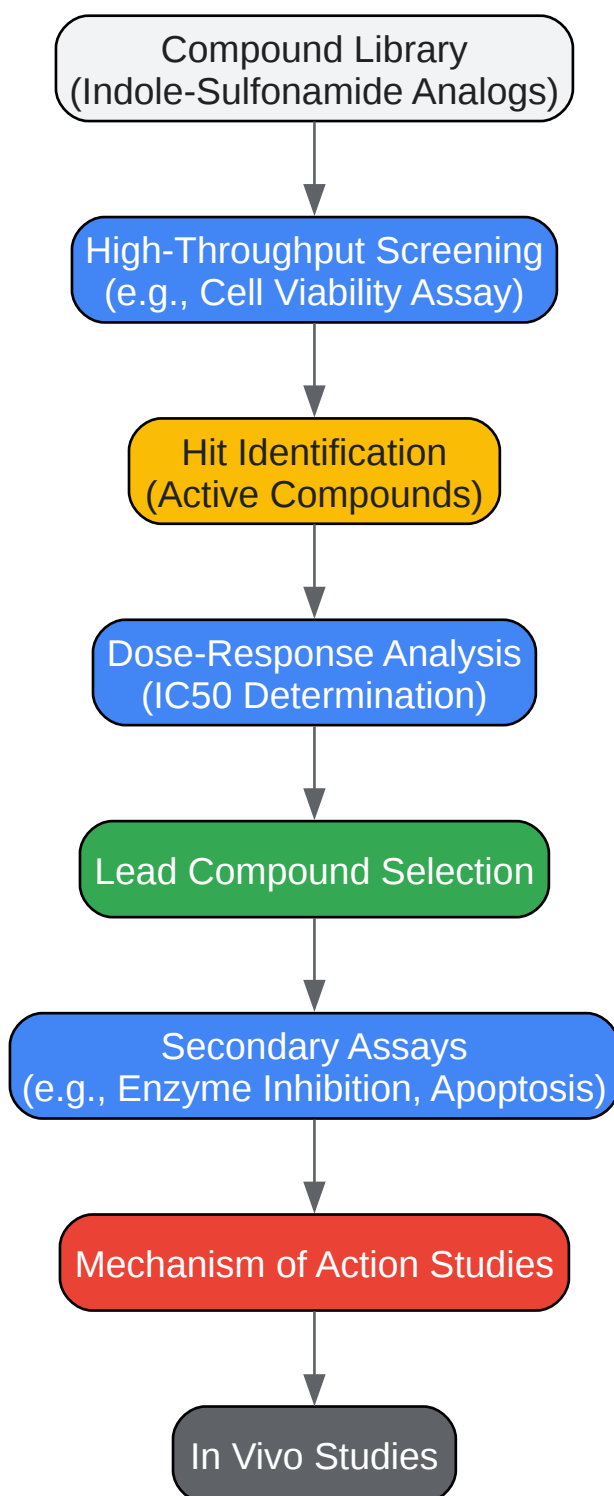


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Caption: Mechanism of action for **1H-Indole-6-sulfonamide** derivatives as mitochondrial inhibitors.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds involves a series of steps from initial screening to detailed mechanistic studies. The following diagram outlines a typical workflow.



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Caption: A typical workflow for the screening and evaluation of bioactive compounds.

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